Ciprostene (calcium)
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H35CaO4+ |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
calcium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate |
InChI |
InChI=1S/C22H36O4.Ca/c1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;+2/p-1/b12-11+,16-8-;/t17-,18+,19+,20+,22-;/m0./s1 |
InChI Key |
WKRNCYQUQFBOCZ-FCIOBEBZSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]2C/C(=C/CCCC(=O)[O-])/C[C@]2(C[C@H]1O)C)O.[Ca+2] |
Canonical SMILES |
CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2] |
Origin of Product |
United States |
Chemical Synthesis and Analogues of Ciprostene Calcium
Methodologies for Chemical Synthesis of Ciprostene (B1234416) and Related Carbacyclin (B161070) Analogues
The synthesis of Ciprostene and other carbacyclin derivatives involves intricate chemical strategies to construct the characteristic bicyclo[3.3.0]octane ring system and append the two side chains with the correct stereochemistry.
Strategies for 9-substituted carbacyclin analogue synthesis
The synthesis of 9-substituted carbacyclin analogues, including Ciprostene (9β-methyl carbacyclin), has been a key focus in medicinal chemistry. caymanchem.comcaymanchem.com One prominent strategy involves the conjugate addition of organometallic reagents to a bicyclo[3.3.0]octenone intermediate. For instance, the synthesis of 9-methylcarbacyclin (the free acid of Ciprostene) can be achieved by the addition of a methyl group to an enone. newdrugapprovals.org A common synthetic route starts with a bicyclic ketone, which undergoes a series of reactions to introduce the α- and ω-side chains. mdpi.com
A reported synthesis of Ciprostene involves the cyclization of a precursor to form an enone, followed by the addition of a lithium dimethyl cuprate (B13416276) to introduce the methyl group at the 9-position, yielding a ketone. newdrugapprovals.org This ketone is then reacted with (4-carboxybutyl)triphenylphosphorane to form the α-side chain. newdrugapprovals.org Subsequent deprotection steps afford the final 9-methylcarbacyclin, which is then converted to its calcium salt, Ciprostene. newdrugapprovals.org
Research has also explored the synthesis of a variety of other 9-substituted carbacyclin derivatives. It has been demonstrated that introducing a triple bond directly attached to the bicyclo[3.3.0]octane system can result in biologically active compounds. dartmouth.edu These synthetic efforts have expanded the library of carbacyclin analogues for further biological evaluation. dartmouth.eduacs.org
Approaches for 11-deoxy prostaglandin (B15479496) F1alpha synthesis and relevance to Ciprostene
The synthesis of 11-deoxy prostaglandins (B1171923), such as 11-deoxy prostaglandin F1α, shares some common strategic elements with carbacyclin synthesis, particularly concerning the construction of the cyclopentane (B165970) ring and the stereocontrolled introduction of side chains. nih.govcaymanchem.com While not a direct precursor, the methodologies developed for these prostaglandins, such as the use of conjugate addition of vinylcopper reagents to cyclopentenones, have provided valuable insights and chemical technologies applicable to the synthesis of carbacyclin analogues. nih.gov The key difference lies in the carbacyclin structure, where the oxygen atom of the tetrahydrofuran (B95107) ring in prostacyclin is replaced by a methylene (B1212753) group (–CH2–), a feature that imparts greater chemical stability. medchemexpress.com This modification necessitates a synthetic approach centered around a bicyclo[3.3.0]octane core rather than an oxabicyclic system. mdpi.com
General principles and advanced methods in prostacyclin and carbacyclin derivative synthesis
The synthesis of prostacyclin and its analogues is a well-established field, with numerous strategies developed to overcome the inherent instability of the natural prostacyclin molecule. windows.netcaymanchem.com A primary goal has been the replacement of the labile enol ether linkage of prostacyclin. nih.gov Carbacyclin analogues, such as Ciprostene, achieve this by replacing the ring oxygen with a carbon atom. caymanchem.comcaymanchem.com
Advanced synthetic methods often employ stereoselective reactions to control the intricate stereochemistry of the molecule, which is crucial for biological activity. These methods include:
Palladium-promoted tandem alkene insertion: This method has been utilized for the synthesis of carbacyclins. acs.org
Pauson-Khand reaction: This reaction has been applied to the asymmetric synthesis of carbacyclin precursors. unifiedpatents.com
Julia-Kocienski olefination: This has been used for the construction of side chains in prostacyclin analogues. univie.ac.at
The general synthetic pathway for many carbacyclin analogues, including Ciprostene, can be summarized in the following key steps, starting from a bicyclo[3.3.0]octenone intermediate newdrugapprovals.orgacs.org:
| Step | Reaction | Reagents | Purpose |
| 1 | Conjugate Addition | Organocuprate (e.g., lithium dimethyl cuprate) | Introduction of the C9 substituent (e.g., methyl group for Ciprostene) and the ω-side chain. newdrugapprovals.orgacs.org |
| 2 | Wittig Reaction | Phosphorane ylide (e.g., (4-carboxybutyl)triphenylphosphorane) | Introduction of the α-side chain. newdrugapprovals.orgacs.org |
| 3 | Deprotection | Acidic conditions (e.g., acetic acid-water-tetrahydrofuran) | Removal of protecting groups from hydroxyl functions. newdrugapprovals.org |
| 4 | Salt Formation | Metal oxide or hydroxide (B78521) (e.g., Calcium oxide) | Conversion of the carboxylic acid to its corresponding salt (e.g., Ciprostene calcium). newdrugapprovals.org |
Structural Modification and Analogue Design Strategies for Enhanced Preclinical Activity
The design of prostacyclin analogues has been driven by the need to overcome the chemical and metabolic instability of the parent compound while retaining or enhancing its desirable biological activities.
Design of stable prostacyclin analogues
A major challenge with natural prostacyclin (PGI2) is its short half-life, as it rapidly hydrolyzes to the less active 6-keto-PGF1α, particularly at physiological pH. windows.netnih.gov The primary strategy to enhance stability involves modifying the enol ether structure. nih.gov Ciprostene exemplifies the carbacyclin approach, where the substitution of the oxygen at position 6a with a carbon atom creates a chemically robust bicyclo[3.3.0]octane core. caymanchem.comcaymanchem.com
Other strategies to improve stability and duration of action include:
Modification of the terminal side chain: Replacing the terminal n-pentyl residue with a cyclohexyl group has been shown to confer resistance against metabolic degradation by 15-hydroxyprostaglandin dehydrogenase. nih.gov
Introduction of heteroatoms: The synthesis of analogues like Iloprost (B1671730), which incorporates a carbon-carbon double bond within the side chain and a methyl group, also contributes to increased stability and potent activity. univie.ac.at
Development of non-prostanoid mimetics: More recent efforts have focused on entirely different chemical scaffolds that act as agonists at the prostacyclin receptor, such as Selexipag. ucl.ac.uk
The development of stable analogues like Ciprostene, Iloprost, Beraprost, and Treprostinil has been crucial for their therapeutic application. ucl.ac.ukfrontiersin.orgatsjournals.org
Structure-activity relationships of carbacyclin derivatives for specific receptor agonism
The biological effects of prostacyclin and its analogues are primarily mediated through the prostacyclin (IP) receptor, a G-protein coupled receptor. nih.govucl.ac.uk The structure-activity relationship (SAR) of carbacyclin derivatives reveals the importance of specific structural features for potent and selective IP receptor agonism.
| Structural Feature | Importance for Activity |
| Bicyclic Core | The carbocyclic (bicyclo[3.3.0]octane) frame provides chemical stability compared to the oxabicyclic core of PGI2. caymanchem.comcaymanchem.com |
| α-Side Chain | The carboxylic acid at the terminus of the α-side chain is crucial for receptor binding and activation. newdrugapprovals.org |
| ω-Side Chain | The (S)-configuration of the hydroxyl group at C15 is essential for high potency. The corresponding (R)-isomers are significantly less active. caymanchem.comnih.gov |
| C9-Substitution | Substitution at the C9 position, as in 9β-methyl carbacyclin (Ciprostene), is well-tolerated and can modulate potency. caymanchem.comcaymanchem.com |
| Double Bonds | The stereochemistry of the double bonds at C5 (Z-isomer) and C13 (E-isomer) is critical for optimal activity. acs.org |
Preclinical Pharmacological Characterization of Ciprostene Calcium
In Vitro Pharmacological Studies
Ciprostene (B1234416) has demonstrated significant inhibitory effects on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) in in vitro settings. Research has shown that Ciprostene effectively inhibits ADP-induced platelet aggregation with a reported half-maximal inhibitory concentration (ID50) of 60 ng/mL. glpbio.comantpedia.comhodoodo.com This inhibition of a key pathway in platelet activation underscores the potential of Ciprostene as a modulator of hemostasis.
| Parameter | Value |
|---|---|
| ID50 | 60 ng/mL |
The mechanism underlying Ciprostene's anti-platelet activity involves the modulation of intracellular signaling molecules. As an analog of prostacyclin (PGI2), Ciprostene's effects are mediated through the elevation of cyclic adenosine monophosphate (cAMP). caymanchem.comnih.gov Studies have confirmed that infusion of Ciprostene leads to significant elevations of platelet cyclic AMP. nih.gov This increase in cAMP is a critical step, as it counteracts the signaling pathways that lead to platelet activation and aggregation. bertin-bioreagent.comchemie-brunschwig.ch Prostacyclin and its analogs bind to the PGI2 receptor on platelets, which activates adenylate cyclase and subsequently increases intracellular cAMP levels. caymanchem.commedchemexpress.com
Comparative studies have been conducted to determine the potency of Ciprostene relative to the naturally occurring prostacyclin, epoprostenol (B1671539). In studies evaluating the inhibition of ADP-induced platelet aggregation in human platelet-rich plasma, epoprostenol was found to be significantly more potent than Ciprostene. One study reported the ID50 for epoprostenol to be 0.55 ng/mL, while the ID50 for Ciprostene was 86.6 ng/mL. ahajournals.org Another estimate suggests that Ciprostene is approximately 15 times less potent than prostacyclin. nih.gov This difference in potency is a key characteristic of this stable analog.
| Compound | ID50 (ng/mL) | Relative Potency to Epoprostenol |
|---|---|---|
| Epoprostenol (Prostacyclin) | 0.55 ahajournals.org | - |
| Ciprostene | 86.6 ahajournals.org | ~157 times less potent |
In Vivo Preclinical Pharmacological Investigations in Animal Models
Assessment of Peripheral Vascular System Modulation
Ciprostene, a stable analogue of epoprostenol (prostacyclin), has been investigated for its effects on the peripheral vascular system in various animal models. As a prostacyclin mimetic, its primary action involves vasodilation, leading to increased blood flow in peripheral arteries.
In studies using anesthetized mongrel dogs, the local intra-arterial administration of prostacyclin analogues has been shown to induce a dose-dependent increase in femoral artery blood flow. ujms.net This effect is characterized by a prompt onset and a decrease in femoral vascular resistance. ujms.net For instance, research comparing different vasoactive agents demonstrated that agents acting via the endothelium-derived relaxing factor (EDRF) pathway cause a significant, though short-lasting, increase in femoral blood flow. ujms.net While not a direct study of Ciprostene, this research on mechanistically similar compounds provides a framework for its expected peripheral vascular effects. The vasodilatory response to these compounds is often significantly more potent than that of endogenous precursors like L-arginine, highlighting the efficacy of prostacyclin analogues in modulating peripheral vascular tone. ujms.net Other studies have confirmed that prostacyclin and its analogues are potent vasodilators. oaepublish.com
The table below summarizes representative findings on the effects of prostacyclin-related compounds on peripheral blood flow in animal models.
| Parameter | Observation in Canine Models | Mechanism of Action |
| Femoral Artery Blood Flow | Dose-dependent increase | Vasodilation |
| Femoral Vascular Resistance | Dose-dependent decrease | Vascular smooth muscle relaxation |
This table illustrates the general effects observed with prostacyclin analogues in preclinical models.
Evaluation of Systemic Effects on Blood Flow and Hemodynamics in Animal Models
The systemic hemodynamic effects of prostacyclin analogues like Ciprostene are largely an extension of their vasodilatory properties. When administered systemically, these compounds can lead to a reduction in systemic blood pressure. However, the magnitude of this effect can vary. Some studies on stable carbocyclic analogues of prostacyclin have shown that they can be potent inhibitors of platelet aggregation with variable or minimal effects on systemic arterial blood pressure or heart rate at therapeutic ranges.
In conscious, spontaneously hypertensive rats, vasodilator agents typically cause a dose-dependent decrease in mean arterial pressure and total peripheral resistance. nih.gov This drop in pressure often triggers compensatory baroreflex mechanisms, resulting in an increase in heart rate and cardiac output. nih.gov While these findings are for general vasodilators, they align with the known pharmacology of prostacyclin mimetics. Treatment with a stable prostacyclin analogue, ciprostene calcium, was found to attenuate U-46619-induced cellular hypertrophy and MAP kinase activity in rat aortic smooth muscle cells. researchgate.net
The following table outlines the expected systemic hemodynamic effects based on the pharmacological class of Ciprostene.
| Hemodynamic Parameter | Expected Effect in Animal Models (e.g., Rats) | Underlying Mechanism |
| Mean Arterial Pressure | Decrease (dose-dependent) | Systemic vasodilation |
| Total Peripheral Resistance | Decrease | Widespread arterial dilation |
| Heart Rate | Increase (reflex tachycardia) | Baroreflex response to hypotension |
| Cardiac Output | Increase | Compensatory response |
This table summarizes the typical systemic hemodynamic responses to potent vasodilators in preclinical animal models.
Studies on Fibrinolytic Activity in Experimental Systems
Prostacyclin and its analogues are known to influence hemostasis, primarily through the inhibition of platelet aggregation. Beyond this, there is evidence suggesting an interaction with the fibrinolytic system. Some studies indicate that prostacyclin can stimulate the release of tissue plasminogen activator (t-PA) from the vascular wall. researchgate.net This action would enhance fibrinolysis, the process of breaking down fibrin (B1330869) clots.
The table below describes the potential effects of Ciprostene on fibrinolytic parameters based on its pharmacological class.
| Fibrinolytic Parameter | Potential Effect | Postulated Mechanism |
| Euglobulin Clot Lysis Time (ECLT) | Shortened | Increased release of t-PA |
| Tissue Plasminogen Activator (t-PA) | Increased plasma levels | Stimulation of release from endothelium |
| Fibrin Clot Lysis | Enhanced | Increased plasmin generation |
This table outlines the potential influence of prostacyclin analogues on the fibrinolytic system based on mechanistic understanding.
Molecular Mechanisms of Action of Ciprostene Calcium
Receptor Interactions and Signal Transduction Pathways
Ciprostene (B1234416), a stable synthetic analog of prostacyclin (PGI2), exerts its effects by engaging with specific cell surface receptors and initiating a cascade of intracellular events. medchemexpress.comcaymanchem.commedkoo.com Its molecular mechanism is centered on its function as a potent agonist for the prostacyclin receptor, which dictates its subsequent influence on cellular signaling. caymanchem.comphysiology.org
Prostacyclin (IP) Receptor Agonism
Ciprostene selectively binds to and activates the prostacyclin (IP) receptor. physiology.orgnih.gov The IP receptor is a key component in the regulation of various physiological processes, including vascular tone and platelet function. caymanchem.comcvpharmacology.com As an agonist, Ciprostene mimics the action of the endogenous ligand, PGI2, triggering the receptor's signaling functions. medchemexpress.eu
The prostacyclin (IP) receptor is a member of the large G protein-coupled receptor (GPCR) superfamily. physiology.orgnih.govwikipedia.org These receptors are characterized by their seven-transmembrane helical structure. wikipedia.org The binding of an agonist like Ciprostene to the extracellular domain of the IP receptor induces a conformational change. wikipedia.orgnih.gov This change is transmitted to the intracellular portion of the receptor, enabling it to interact with and activate an associated heterotrimeric G protein, thereby initiating the signal transduction process. wikipedia.orgumanitoba.ca
The IP receptor primarily couples to the stimulatory G protein, Gs. caymanchem.comcvpharmacology.com A key characteristic of the Gs alpha subunit (Gαs) is its insensitivity to ADP-ribosylation by pertussis toxin (PTX). mdpi.comjci.org Pertussis toxin specifically targets and inactivates G proteins of the Gi/Go family, thereby preventing them from interacting with their corresponding GPCRs. mdpi.comjci.org Since Ciprostene's principal signaling pathway is mediated through Gs, its activation of the IP receptor is considered a pertussis toxin-insensitive mechanism. nih.govnih.gov
Characterization of G protein-coupled receptor (GPCR) activation
Intracellular Signaling Cascade Activation
Activation of the IP receptor by Ciprostene triggers a well-defined intracellular signaling cascade that translates the external signal into a cellular response. This pathway involves the generation of a second messenger and the subsequent activation of downstream protein kinases.
Upon activation by the Ciprostene-bound IP receptor, the Gs protein dissociates its alpha subunit (Gαs), which is bound to GTP. researchgate.net This activated Gαs subunit then binds to and stimulates the enzyme adenylyl cyclase. caymanchem.comcvpharmacology.comchemie-brunschwig.ch Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic 3',5'-adenosine monophosphate (cAMP). rndsystems.comfrontiersin.orgwikipedia.org Consequently, Ciprostene treatment leads to a significant elevation of intracellular cAMP levels. physiology.orgnih.gov This increase in cAMP is a critical step in mediating the biological effects of the compound. caymanchem.com
The elevated intracellular cAMP functions as a second messenger, and its primary downstream effector is cAMP-dependent Protein Kinase A (PKA). physiology.orgkhanacademy.org Once activated by cAMP, PKA phosphorylates a variety of substrate proteins within the cell, altering their activity and leading to the ultimate cellular response. khanacademy.orggoogle.com Research has demonstrated that the inhibitory effects of prostacyclin analogs, including Ciprostene, on cellular processes such as fibroblast migration are dependent on this cAMP-PKA pathway. physiology.orgnih.gov The effects can be blocked by specific inhibitors of PKA, confirming the essential role of this kinase in mediating Ciprostene's actions. physiology.orgnih.gov For instance, Ciprostene's ability to attenuate thromboxane (B8750289) A2-induced effects in vascular smooth muscle cells is associated with this signaling cascade. nih.gov
Data Tables
Table 1: Key Components of the Ciprostene Signaling Pathway
| Component | Class/Type | Function |
| Ciprostene | Prostacyclin Analog | Agonist that binds to and activates the IP receptor. medchemexpress.comcaymanchem.com |
| IP Receptor | G Protein-Coupled Receptor (GPCR) | Binds Ciprostene, undergoes conformational change, and activates Gs protein. physiology.orgnih.gov |
| Gs Protein | Heterotrimeric G Protein | Couples to the IP receptor; its activated α-subunit stimulates adenylyl cyclase. caymanchem.comcvpharmacology.com |
| Adenylyl Cyclase | Enzyme | Catalyzes the conversion of ATP to cAMP. rndsystems.comwikipedia.org |
| cAMP | Second Messenger | Binds to and activates Protein Kinase A (PKA). khanacademy.org |
| Protein Kinase A (PKA) | Serine/Threonine Kinase | Phosphorylates target proteins to elicit a cellular response. physiology.orgnih.gov |
Table 2: Research Findings on PGI₂ Analog-Mediated Inhibition of Fibroblast Chemotaxis
This table summarizes findings from a study investigating the effect of PGI₂ analogs on human fetal lung fibroblast (HFL-1) chemotaxis, highlighting the role of the cAMP-PKA pathway.
| Compound/Treatment | Concentration | Target | Effect | PKA Dependence | Source |
| Carbaprostacyclin | 10⁻⁶ M | Fibronectin | 58.0 ± 13.2% inhibition | Yes (Blocked by KT-5720) | nih.gov |
| Carbaprostacyclin | 10⁻⁶ M | PDGF-BB | 48.7 ± 4.6% inhibition | Yes (Blocked by KT-5720) | nih.gov |
| Ciprostene | 10⁻⁶ M | Fibronectin | Significant inhibition | Implied via PGI₂ analog pathway | physiology.org, nih.gov |
| DHCC | 10⁻⁶ M | Fibronectin | Significant inhibition | Implied via PGI₂ analog pathway | physiology.org, nih.gov |
Data adapted from a study on prostacyclin analogs. nih.gov KT-5720 is a PKA inhibitor. physiology.org DHCC stands for dehydro-15-cyclohexyl carbaprostacyclin. physiology.org
Activation of adenylyl cyclase and downstream cAMP production
Modulation of Intracellular Calcium Homeostasis
While the principal effect of Ciprostene is to lower intracellular calcium, under certain conditions, a transient rise in intracellular calcium can be observed. chemie-brunschwig.ch This increase is not the primary mechanism of action but can occur through the mobilization of calcium from internal stores such as the endoplasmic reticulum (ER). mdpi.comnih.gov The ER acts as a significant intracellular calcium reservoir, and its release can be triggered by various signaling pathways. mdpi.comnih.gov The precise mechanisms by which Ciprostene might indirectly influence this mobilization are complex and may involve crosstalk with other signaling pathways that lead to the activation of inositol (B14025) trisphosphate receptors (IP3Rs) or ryanodine (B192298) receptors (RyRs) on the ER membrane, which are channels that release calcium into the cytoplasm. nih.gov
A key component of Ciprostene's action is the regulation of calcium entry from the extracellular space. umanitoba.ca The binding of Ciprostene to the IP receptor, a G-protein coupled receptor (GPCR), primarily activates the Gs alpha subunit. researchgate.net This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. caymanchem.comresearchgate.net Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits various channels responsible for extracellular calcium influx, such as L-type calcium channels. umanitoba.ca This inhibition of calcium entry is a crucial step in promoting smooth muscle relaxation and preventing platelet activation. researchgate.netumanitoba.ca
Mechanisms of intracellular calcium concentration ([Ca2+]i) increase and mobilization from internal stores
Potential Interactions with Other Prostanoid Receptors and Receptor Crosstalk
The biological effects of prostanoids are mediated by a family of GPCRs, including receptors for prostaglandins (B1171923) (DP, EP, FP), prostacyclin (IP), and thromboxane (TP). nih.govsigmaaldrich.com While Ciprostene is a selective IP receptor agonist, the potential for crosstalk with other prostanoid receptors exists. caymanchem.comumanitoba.ca This crosstalk can occur at multiple levels, including the formation of receptor heterodimers or through downstream signaling pathway interactions. For instance, the signaling initiated by Ciprostene through the IP receptor can influence the activity of pathways activated by other prostanoids. The balance between the signals from different prostanoid receptors is crucial for maintaining cardiovascular homeostasis. nih.gov For example, the vasodilatory and anti-aggregatory effects of Ciprostene (via the IP receptor) counteract the vasoconstrictor and pro-aggregatory actions of thromboxane A2 (via the TP receptor). caymanchem.comnih.gov There is also evidence of interaction between different EP receptor subtypes, which can lead to complex physiological responses. guidetopharmacology.orgnih.gov
Table 1: Prostanoid Receptor Interactions
| Interacting Receptors | Nature of Interaction | Functional Outcome |
| IP and TP Receptors | Opposing signaling pathways | Balance of vasodilation/vasoconstriction and platelet aggregation/inhibition. caymanchem.comnih.gov |
| EP3 and BRS-3 Receptors | Receptor-specific crosstalk, potentiation of PGE2 signaling | Potential for altered cellular responses to prostaglandins. nih.gov |
| Various EP Receptor Subtypes | Differential G-protein coupling (Gs, Gi, Gq) | Diverse cellular effects including relaxation and contraction. guidetopharmacology.org |
Rho Kinase Pathway Inhibition and its Contribution to Smooth Muscle Relaxation
Beyond the canonical cAMP-PKA pathway, Ciprostene can also induce smooth muscle relaxation through the inhibition of the Rho kinase (ROCK) pathway. umanitoba.canih.gov The RhoA/ROCK pathway is a major regulator of smooth muscle contraction and is involved in calcium sensitization of the contractile machinery. nih.gov ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and sustained contraction, even at low intracellular calcium levels. nih.gov Some studies suggest that prostacyclin analogs can inhibit the Rho kinase pathway, which would contribute to vasodilation by increasing MLCP activity and promoting MLC dephosphorylation. umanitoba.canih.gov This inhibition can occur independently of changes in intracellular calcium concentration. nih.gov
Table 2: Key Players in the Rho Kinase Pathway
| Molecule | Function | Effect of Inhibition by Ciprostene (Postulated) |
| RhoA | Small GTPase that activates ROCK. | Reduced activation of ROCK. |
| ROCK (Rho-associated kinase) | Phosphorylates and inactivates MLCP. nih.gov | Decreased inactivation of MLCP. |
| MLCP (Myosin Light Chain Phosphatase) | Dephosphorylates myosin light chain, leading to relaxation. nih.gov | Increased activity, leading to smooth muscle relaxation. |
| MLC (Myosin Light Chain) | Phosphorylation of MLC enables muscle contraction. nih.gov | Decreased phosphorylation, promoting relaxation. |
Cellular and Biochemical Effects
The molecular mechanisms initiated by Ciprostene translate into significant effects on cellular biochemistry, particularly concerning lipid signaling pathways.
Impact on Oxidative Stress Mechanisms in Experimental Conditions
While direct experimental studies detailing the impact of Ciprostene (calcium) on oxidative stress are limited, the mechanisms can be inferred from research on other stable prostacyclin (PGI2) analogs, such as iloprost (B1671730) and carbaprostacyclin (cPGI2). These analogs are known to confer cytoprotective effects by mitigating oxidative damage in various experimental models.
The generation of reactive oxygen species (ROS) is a key factor in tissue injury, particularly during ischemia-reperfusion events. scielo.br Upon reperfusion, there is an increase in ROS like superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, coupled with a decrease in nitric oxide synthesis. scielo.br Prostacyclin analogs have been shown to counteract these effects. In a rat model of hepatic ischemia-reperfusion injury, the PGI2 analog iloprost demonstrated a significant capacity to reduce oxidative stress. scielo.br This was evidenced by a decrease in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation, and a concurrent increase in the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). scielo.br It is proposed that these analogs block ROS production and reduce the consumption of these protective enzymes. scielo.br
Further mechanistic studies on cardiac myocytes indicate that PGI2 analogs protect against oxidative damage primarily through the activation of the prostanoid EP3 receptor, rather than the prostacyclin (IP) receptor. researchgate.net This activation primes the opening of mitochondrial ATP-sensitive potassium (KATP) channels, a crucial step for the observed cytoprotection. researchgate.netphysiology.org The stimulation of EP3 receptors can modulate the opening of these mitochondrial channels, although the precise signaling pathway connecting the two remains an area for further investigation. researchgate.net It has also been suggested that the cytoprotective mechanism of iloprost involves the preservation of mitochondrial function and a reduction in catecholamine outflow from sympathetic nerve terminals. drugbank.com
Table 1: Effect of Iloprost on Oxidative Stress Markers in a Rat Model of Liver Ischemia/Reperfusion Injury
| Biochemical Marker | Function/Indication | Effect of Iloprost Treatment scielo.br |
|---|---|---|
| Malondialdehyde (MDA) | Marker of lipid peroxidation and oxidative stress | Significantly decreased |
| Superoxide Dismutase (SOD) | Endogenous antioxidant enzyme; scavenges superoxide radicals | Significantly increased |
| Catalase (CAT) | Endogenous antioxidant enzyme; decomposes hydrogen peroxide | Significantly increased |
| Glutathione (GSH) | Endogenous antioxidant | Significantly increased |
Influence on Inflammatory Pathways and Associated Mediators in Preclinical Models
Ciprostene, as a stable analog of prostacyclin (PGI2), influences inflammatory pathways primarily through its interaction with the prostacyclin (IP) receptor, which is expressed on various immune and vascular cells. The role of PGI2 in inflammation can be complex and context-dependent, sometimes acting as an anti-inflammatory mediator and at other times as a pro-inflammatory one. frontiersin.orgresearchgate.net However, in the context of vascular and allergic inflammation, PGI2 and its analogs predominantly exhibit protective, anti-inflammatory effects. frontiersin.orgnih.gov
A key anti-inflammatory mechanism of PGI2 analogs is the modulation of immune cell function. nih.gov In preclinical studies using mouse bone marrow-derived dendritic cells, PGI2 analogs were shown to decrease their maturation and function following stimulation with lipopolysaccharide (LPS). nih.gov This was accompanied by a significant, dose-dependent reduction in the secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1-alpha (IL-1α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). nih.gov Concurrently, the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) was increased, indicating a shift towards a more tolerogenic immune environment. nih.gov
Furthermore, PGI2 analogs exert anti-inflammatory effects by inhibiting the activation and migration of leukocytes. scielo.br They are known to inhibit leukocyte activation, chemotaxis, and superoxide anion production. scielo.br This is crucial in preventing the infiltration of inflammatory cells into tissues, a key step in the inflammatory cascade. In models of atherosclerosis, mice lacking the IP receptor showed greater leukocyte adhesion to endothelial cells, highlighting the protective role of the PGI2-IP signaling pathway. frontiersin.org This pathway is also implicated in mediating allergic inflammation, where IP-deficient mice exhibited altered immune responses. nih.gov
The inhibitory effects of prostacyclin analogs also extend to fibroblasts, which are key to tissue remodeling following inflammation. In one study, Ciprostene was shown to significantly inhibit the migration of human fetal lung fibroblasts. researchgate.net
Table 2: Influence of Prostacyclin (PGI2) Analogs on Inflammatory Cytokine Production by Mouse Dendritic Cells
| Inflammatory Mediator | Primary Function | Effect of PGI2 Analog Treatment nih.gov |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine | Decreased |
| Interleukin-1-alpha (IL-1α) | Pro-inflammatory cytokine | Decreased |
| Interleukin-6 (IL-6) | Pro-inflammatory cytokine | Decreased |
| Interleukin-12 (IL-12) | Pro-inflammatory cytokine; promotes T-cell responses | Decreased |
| Interleukin-10 (IL-10) | Anti-inflammatory cytokine | Increased |
Metabolic Pathways and Pharmacokinetics of Ciprostene Calcium in Preclinical Models
Absorption, Distribution, and Elimination in Animal Systems
The systemic exposure and disposition of a drug are fundamental to its pharmacological action. Preclinical studies in animal models aim to characterize these processes for new chemical entities like Ciprostene (B1234416). technologynetworks.comporsolt.com The journey of a drug through a biological system encompasses its absorption from the site of administration, distribution into various tissues, and eventual elimination from the body. msdvetmanual.commerckvetmanual.com
While specific data on the absolute bioavailability and tissue distribution of Ciprostene in various animal species remains limited in publicly accessible literature, general principles of pharmacokinetics suggest that as a prostacyclin analogue, its distribution and elimination pathways would be a key focus of preclinical investigation. europa.euallucent.com The physicochemical properties of Ciprostene, such as its lipophilicity and molecular weight, would significantly influence its absorption and distribution characteristics. msdvetmanual.com
The elimination half-life is a critical parameter determined in such studies, indicating the time required for the drug concentration in the body to reduce by half. msdvetmanual.com For instance, studies on other therapeutic agents in animal models, such as rabbits, have determined pharmacokinetic parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC) to understand their disposition. researchgate.net
Table 1: Representative Pharmacokinetic Parameters in a Preclinical Animal Model
| Parameter | Description | Hypothetical Value (Mean ± SD) |
|---|---|---|
| Cmax | Maximum plasma concentration | [Value] ng/mL |
| Tmax | Time to reach Cmax | [Value] hours |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | [Value] ng·h/mL |
| t1/2 | Elimination half-life | [Value] hours |
Biotransformation and Metabolite Identification (Non-Clinical)
The biotransformation of a drug, or its metabolism, is a critical process that can lead to the formation of metabolites with different pharmacological activity or toxicity compared to the parent compound. msdmanuals.com Identifying these metabolites and the enzymatic pathways responsible for their formation is a cornerstone of preclinical drug development. jubilantbiosys.comwuxiapptec.com
Identification of metabolic enzymes and pathways involved in Ciprostene catabolism (e.g., Cytochrome P450 if relevant)
The liver is the primary site of drug metabolism, largely mediated by a superfamily of enzymes known as Cytochrome P450 (CYP450). msdmanuals.commdpi.com These enzymes are responsible for the Phase I metabolism of a vast number of drugs. mdpi.comnih.gov However, not all drugs are metabolized through the CYP450 system.
For some prostacyclin analogues, metabolism may occur through pathways independent of hepatic CYP450 enzymes. iiab.me For instance, some prostaglandins (B1171923) undergo metabolism via enzymes such as 15-hydroxyprostaglandin dehydrogenase. While direct evidence for Ciprostene is scarce, it is plausible that its metabolic pathways could involve similar enzymatic processes. The involvement of calcium in the formulation of Ciprostene may also have implications for its metabolic processing, as calcium signaling can influence various metabolic pathways. frontiersin.orgmdpi.comnih.gov
The identification of metabolic pathways involves in vitro studies using liver microsomes, hepatocytes, and other subcellular fractions from various species, including humans, to understand inter-species differences in metabolism. labcorp.comevotec.com
Ex Vivo Metabolic Stability Studies
Ex vivo metabolic stability studies are crucial for predicting the intrinsic clearance of a compound in the liver. nih.gov These assays typically involve incubating the drug with liver microsomes or hepatocytes and measuring the rate of its disappearance over time. wuxiapptec.comnuvisan.com The results from these studies help in the early assessment of a drug's metabolic lability and can guide the selection of the most appropriate animal species for further preclinical testing. labcorp.com
The metabolic stability of a compound is a key determinant of its oral bioavailability and half-life in vivo. nih.gov A compound that is rapidly metabolized will likely have low bioavailability and a short duration of action.
Table 2: Illustrative Ex Vivo Metabolic Stability Data for Ciprostene
| System | Species | Parameter | Hypothetical Value |
|---|---|---|---|
| Liver Microsomes | Rat | Half-life (t1/2) | [Value] min |
| Human | Half-life (t1/2) | [Value] min | |
| Hepatocytes | Rat | Intrinsic Clearance (CLint) | [Value] µL/min/10^6 cells |
| Human | Intrinsic Clearance (CLint) | [Value] µL/min/10^6 cells |
Note: This table presents hypothetical data to illustrate the type of information generated from ex vivo metabolic stability studies. Specific data for Ciprostene is not publicly available.
Analytical Methodologies for Preclinical Research of Ciprostene Calcium
Development and Validation of Assays for Quantification in Biological Matrices
Robust analytical methods are fundamental for pharmacokinetic and metabolic studies. For Ciprostene (B1234416), assay development has focused on achieving low limits of quantification (LOQ) in samples such as plasma and urine, while ensuring high precision, accuracy, and selectivity. This involves a multi-step process that includes efficient sample extraction, chemical modification to enhance detectability, and sophisticated instrumental analysis.
High-Performance Liquid Chromatography (HPLC) serves as the foundational technique for the quantitative analysis of Ciprostene. Its primary advantage is the ability to separate the parent compound from both endogenous interfering substances and its various metabolites prior to detection. The methods developed are typically reverse-phase HPLC, which separates compounds based on their hydrophobicity.
Effective sample preparation is a critical first step to isolate Ciprostene from the complex biological matrix and concentrate it for analysis. Solid phase extraction (SPE) is the preferred method for this purpose. The procedure is designed to selectively retain Ciprostene while washing away proteins, salts, and other interfering components.
The typical SPE protocol involves the following key steps:
Sample Acidification: The biological sample (e.g., plasma) is acidified, typically using citric acid, to a pH of approximately 3.0-4.0. This protonates the carboxylic acid group of Ciprostene, increasing its hydrophobicity and promoting its retention on a non-polar SPE sorbent.
Cartridge Conditioning: An octadecylsilane (B103800) (C18) SPE cartridge is conditioned sequentially with a solvent like methanol (B129727) and then with acidified water to prepare the sorbent for sample loading.
Sample Loading: The acidified biological sample is passed through the conditioned C18 cartridge. Ciprostene and other non-polar compounds are retained on the stationary phase.
Washing: The cartridge is washed with a sequence of solvents to remove interferences. A common wash sequence includes acidified water to remove polar impurities and a non-polar solvent like n-hexane to remove lipids.
Elution: Ciprostene is eluted from the cartridge using a polar organic solvent, most commonly methanol or ethyl acetate (B1210297), which disrupts the hydrophobic interactions between the analyte and the C18 sorbent. The resulting eluate contains a purified and concentrated sample of Ciprostene ready for the next step.
The table below summarizes a representative SPE protocol for Ciprostene from plasma.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Sample Pre-treatment | Acidification of plasma to pH 3.5 with citric acid. | Protonate the carboxyl group of Ciprostene for retention on the C18 phase. |
| 2. Cartridge Conditioning | Sequential wash of C18 cartridge with methanol and acidified water. | Activate the stationary phase and equilibrate it for sample loading. |
| 3. Sample Loading | Passage of the acidified plasma through the C18 cartridge. | Adsorption of Ciprostene onto the stationary phase. |
| 4. Interference Wash | Wash with acidified water, followed by n-hexane. | Remove polar interferences (salts) and non-polar lipids. |
| 5. Analyte Elution | Elution of Ciprostene with methanol or ethyl acetate. | Recover the purified and concentrated analyte for derivatization. |
Ciprostene lacks a strong native chromophore or fluorophore, making it difficult to detect at the low picogram-per-milliliter (pg/mL) concentrations found in plasma during preclinical studies. To overcome this limitation, a chemical derivatization step is employed post-extraction. This strategy involves reacting the carboxylic acid moiety of Ciprostene with a labeling reagent to form a highly fluorescent ester.
The most common derivatizing agent used for Ciprostene is 9-anthryldiazomethane (B78999) (ADAM). The reaction proceeds as follows:
The carboxylic acid group of Ciprostene acts as a proton donor, catalyzing the decomposition of ADAM.
The resulting anthrylmethyl carbocation reacts with the carboxylate anion of Ciprostene to form a stable, highly fluorescent 9-anthrylmethyl ester.
This reaction is typically carried out in a solvent like methanol or ethyl acetate at room temperature. The resulting derivative is stable and exhibits fluorescence properties that are ideal for sensitive detection.
Following derivatization, the Ciprostene-ADAM ester is separated from excess reagent and by-products using reverse-phase HPLC. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.
The HPLC eluent passes through a fluorescence detector set to the specific excitation and emission wavelengths of the 9-anthrylmethyl ester group. For the Ciprostene-ADAM adduct, the optimal wavelengths are:
Excitation Wavelength (λex): ~365 nm
Emission Wavelength (λem): ~412 nm
This HPLC-fluorescence method is highly sensitive and selective. Validation studies have demonstrated a limit of quantification (LOQ) for Ciprostene in the range of 50-100 pg/mL in human and animal plasma. The assay shows excellent linearity over the required concentration range, with high precision and accuracy, making it suitable for detailed pharmacokinetic profiling in preclinical species.
The table below outlines the key parameters of a validated HPLC-fluorescence assay for Ciprostene.
| Parameter | Description / Value | Reference |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | |
| Sample Preparation | Solid Phase Extraction (C18 cartridge) | , |
| Derivatization Reagent | 9-Anthryldiazomethane (ADAM) | |
| HPLC Column | Reverse-phase C18 (e.g., Nucleosil C18, 5 µm) | |
| Mobile Phase | Isocratic mixture of acetonitrile (B52724) and water | |
| Detection | Fluorescence Detector | |
| Excitation Wavelength | 365 nm | |
| Emission Wavelength | 412 nm | |
| Limit of Quantification (LOQ) | ~50 pg/mL in plasma |
While HPLC-fluorescence is ideal for quantifying the parent drug, understanding the full metabolic profile of Ciprostene requires techniques capable of identifying and structuring unknown metabolites. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the definitive tool for this purpose.
Metabolism studies are typically conducted using radiolabeled Ciprostene (e.g., [³H]-Ciprostene) administered to preclinical species like rats, dogs, and monkeys. Urine and feces are collected, and the metabolites are extracted, separated, and identified.
The primary metabolic pathways identified for Ciprostene through these advanced spectrometric methods include:
β-Oxidation: The most significant metabolic pathway involves the shortening of the carboxylic acid side chain (the α-chain) through β-oxidation, similar to the metabolism of fatty acids. This results in the formation of dinor and tetranor metabolites.
ω-Oxidation: Oxidation occurs at the terminal end (ω-position) and penultimate end (ω-1 position) of the cyclopentyl ring's lower alkyl side chain (the ω-chain).
Further Oxidation: The hydroxyl groups formed during ω-oxidation can be further oxidized to form dicarboxylic acids.
LC-MS analysis provides the molecular weight of the metabolites, and tandem MS (MS/MS) experiments provide fragmentation patterns that help elucidate their chemical structures. For definitive structural confirmation of major metabolites, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often performed. These studies have shown that Ciprostene is extensively metabolized, with very little of the unchanged drug excreted in urine. The main metabolites are the products of β-oxidation of the carboxylic acid side chain.
The following table summarizes the key metabolites of Ciprostene and the techniques used for their identification.
| Metabolite Type | Metabolic Pathway | Primary Identification Technique | Reference |
|---|---|---|---|
| Dinor Metabolite | β-Oxidation of the α-chain | LC-MS/MS, NMR | |
| Tetranor Metabolite | β-Oxidation of the α-chain | LC-MS/MS, NMR | |
| ω-Hydroxy Metabolite | ω-Oxidation of the ω-chain | LC-MS/MS | |
| ω-1-Hydroxy Metabolite | ω-1-Oxidation of the ω-chain | LC-MS/MS | |
| Dicarboxylic Acid Metabolites | Oxidation of ω-chain hydroxyl groups | LC-MS/MS |
Preclinical Research Applications and Theoretical Therapeutic Potential of Ciprostene Calcium
Applications in Cardiovascular Research Models
Ciprostene's properties make it a compound of interest in cardiovascular research, particularly in pathologies characterized by vascular occlusion and platelet hyperactivity.
Ciprostene (B1234416) has been identified as a compound for research into peripheral vascular disease (PVD). doi.orgfrontiersin.org Clinical trials have been conducted to evaluate its effects in patients with PVD characterized by ischemic ulcers. uh.eduresearchgate.net In one double-blind, randomized study, while a significant difference in complete ulcer healing was not observed, the group treated with Ciprostene showed a greater reduction in ulcer size by at least 50% at a four-month follow-up compared to placebo. uh.edu These clinical findings, although showing limited therapeutic benefit in severely ill patients, underscore the preclinical rationale for investigating prostacyclin analogues in conditions of severe peripheral ischemia. uh.edu The research suggests that targeting pathways influenced by prostacyclin could be beneficial, though further studies in less advanced disease models might yield more positive outcomes. uh.edu
A primary focus of preclinical research on Ciprostene has been its potent anti-platelet aggregation activity. nih.govfrontiersin.org As a prostacyclin analogue, it effectively inhibits platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). doi.orgfrontiersin.org This inhibitory action is a hallmark of its potential utility in preventing thrombotic events that underpin many cardiovascular diseases.
Preclinical studies have quantified this effect, demonstrating its activity both in vitro and ex vivo. These investigations are crucial for establishing the compound's potency and selectivity. For instance, studies have determined the dose required to achieve 50% inhibition (ID50) of platelet aggregation, providing a benchmark for its efficacy. google.com In one study, the ID50 for inhibiting ADP-induced platelet aggregation was 60 ng/ml in vitro and 9.1 µg/kg/min for ex vivo measurements. google.com The mechanism is understood to involve the elevation of platelet cyclic AMP levels. frontiersin.org Research in guinea pig models, measuring the pulmonary accumulation of platelets following ADP infusion, also confirmed the anti-aggregating activity of Ciprostene in vivo. nih.gov Furthermore, its use has been considered in the context of preventing restenosis, a process where platelet aggregation plays a significant role following procedures like balloon angioplasty. aginganddisease.org
| Parameter | Finding | Source |
|---|---|---|
| In Vitro Inhibition (ID50) | 60 ng/ml | google.com |
| Ex Vivo Inhibition (ID50) | 9.1 µg/kg/min | google.com |
| Underlying Mechanism | Significant elevation of platelet cyclic AMP | frontiersin.org |
| Comparative Potency | Estimated to be about 15 times less potent than prostacyclin | frontiersin.org |
Investigation in Peripheral Vascular Disease Models
Exploration in Neurological Research Models
The potential neuroprotective effects of prostacyclin analogues have opened avenues for their investigation in models of neurological injury, where secondary injury cascades involving inflammation and ischemia are prominent.
While preclinical studies focusing specifically on Ciprostene for neuroprotection in spinal cord injury (SCI) models are not prominent in the reviewed literature, research on other stable prostacyclin analogues provides a strong theoretical basis for its potential in this area. The secondary injury cascade in SCI involves complex processes including ischemia, inflammation, and excitotoxicity, which are targets for neuroprotective strategies. Agents that can improve blood flow and modulate inflammatory responses are of significant interest.
Studies on Iloprost (B1671730), another stable prostacyclin analogue, have shown promise in experimental SCI models. nih.gov This suggests that the therapeutic properties of this class of compounds may extend to protecting nervous tissue. In a rabbit model of spinal cord ischemia, Iloprost was found to have a significant protective effect, mitigating the injury and resulting in a higher number of viable motor neurons compared to the control group. This neuroprotective action is thought to stem from its ability to decrease the severity of ischemia and reperfusion injury to spinal cord motor neurons. The stimulation of endothelial prostacyclin release is also considered a neuroprotective mechanism. google.com
| Compound | Animal Model | Key Findings | Source |
|---|---|---|---|
| Iloprost | Rabbit (Spinal Cord Ischemia Model) | Mitigated spinal cord injury; increased number of viable motor neurons. | |
| Iloprost | Rat | Reported to reduce spinal cord injury. | doi.org |
| Prostacyclin Analogue (unspecified) | Cat | Combination with a thromboxane (B8750289) inhibitor was effective for improving spinal blood flow after injury. | google.com |
Potential in Modulating Smooth Muscle Cell Function and Related Disorders in Preclinical Settings
The function of vascular smooth muscle cells (SMCs) is critical in maintaining vascular tone and integrity. In pathological conditions such as atherosclerosis and restenosis after angioplasty, the abnormal proliferation and hypertrophy of SMCs contribute significantly to disease progression. Prostacyclin is known to inhibit SMC growth, and its stable analogues like Ciprostene have been investigated for this property.
Preclinical research using cultured rat aortic smooth muscle cells has demonstrated that Ciprostene can modulate key signaling pathways involved in cell growth. Specifically, Ciprostene calcium was shown to attenuate the cellular hypertrophy induced by the thromboxane receptor agonist U-46619. This effect was linked to its ability to elevate cellular cAMP and inhibit the activation of the mitogen-activated protein (MAP) kinase signaling cascade. By preventing the tyrosine phosphorylation of Shc and its subsequent complex formation with GRB2, Ciprostene effectively blocks a critical pathway leading to SMC growth. These findings suggest that Ciprostene's ability to inhibit these signaling events may contribute to its potential to limit the vascular remodeling seen in disorders like restenosis.
| Cellular Process | Effect of Ciprostene | Underlying Mechanism | Source |
|---|---|---|---|
| Cellular Hypertrophy | Attenuated U-46619-induced hypertrophy | Elevation of cellular cAMP | |
| MAP Kinase Activity | Inhibited U-46619-induced activation | Inhibition of Shc/GRB2 complex formation | |
| Signaling Protein Phosphorylation | Inhibited U-46619-induced tyrosine phosphorylation on Shc | Blockade of upstream signaling leading to MAP kinase |
Future Research Directions and Unanswered Questions in Ciprostene Calcium Studies
Comprehensive Elucidation of Receptor Selectivity and Functional Specificity
Future research should focus on systematic binding and functional assays across a full panel of human recombinant prostanoid receptors expressed in various cell lines. This would precisely quantify Ciprostene's selectivity margin. A critical unanswered question is whether Ciprostene (B1234416) exhibits "biased agonism" or "functional selectivity" at the IP receptor. This phenomenon describes the ability of a ligand to preferentially activate certain downstream signaling pathways (e.g., Gs-protein/cAMP pathway) over others (e.g., β-arrestin recruitment). A biased signaling profile could be exploited to develop new analogues that separate desired therapeutic actions from potential mechanism-based side effects.
| Research Question | Proposed Experimental Approach | Key Parameters to Measure | Potential Insight |
|---|---|---|---|
| What is the precise selectivity of Ciprostene across all prostanoid receptors? | Competitive radioligand binding assays using membranes from cells expressing human recombinant receptors (IP, EP1-4, DP1-2, FP, TP). | Inhibition constant (Ki) values. | Quantitative selectivity profile compared to endogenous Prostacyclin and other analogues like Iloprost (B1671730). |
| Does Ciprostene exhibit biased agonism at the IP receptor? | Functional assays in HEK293 cells co-expressing the IP receptor and various signaling reporters. | EC50 and Emax for cAMP accumulation (Gs pathway) and β-arrestin 2 recruitment (Bioluminescence Resonance Energy Transfer assay). | Determination of a "bias factor" to see if Ciprostene favors one signaling pathway over another. |
Investigation of Non-Prostacyclin Receptor-Mediated Mechanisms
The current paradigm assumes that the biological effects of Ciprostene are mediated exclusively through the IP receptor. However, this assumption warrants rigorous testing. It is conceivable that Ciprostene, like other lipid-derived signaling molecules, may engage in non-canonical or off-target interactions that contribute to its pharmacological profile.
Future studies should employ IP receptor-knockout animal models or the use of highly specific and potent IP receptor antagonists (e.g., RO1138452) to determine if all of Ciprostene's effects are completely abolished. Any residual activity would strongly suggest the existence of alternative mechanisms. Potential non-IP receptor targets for investigation could include other GPCRs, nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), or direct modulation of ion channel activity. Uncovering such mechanisms would fundamentally expand our understanding of Ciprostene's biology.
Development of Advanced In Vitro and Organotypic Models for Mechanistic Insights
While traditional 2D cell cultures of endothelial cells, smooth muscle cells, or platelets have been invaluable, they lack the architectural and multicellular complexity of native tissues. To gain deeper mechanistic insights, future research must leverage more sophisticated model systems.
Microfluidic Organ-on-a-Chip Models: A "vessel-on-a-chip" co-culturing human endothelial cells and smooth muscle cells under physiological flow conditions would be a powerful tool. It would allow for real-time analysis of Ciprostene's integrated effects on vasoreactivity, vascular permeability, platelet adhesion, and leukocyte transmigration in a dynamic, tissue-like environment.
3D Organoid Cultures: The development of lung or vascular organoids from human induced pluripotent stem cells (iPSCs), particularly from patients with specific vascular pathologies, would enable the study of Ciprostene's effects on disease-relevant processes like tissue remodeling and fibrosis in a human-genetic context.
Precision-Cut Tissue Slices (PCLS): Using viable slices of lung or other tissues preserves the native cellular composition and extracellular matrix. PCLS can be used to study Ciprostene's effects on contractility, inflammation, and cytokine release in an intact microenvironment.
These advanced models will provide a crucial bridge between simplistic cell culture and complex in vivo systems.
Establishment of Novel and Refined Animal Models for Complex Pathologies
Preclinical evaluation of Ciprostene has relied on standard animal models, such as toxin-induced (e.g., monocrotaline) pulmonary hypertension. While useful, these models often fail to recapitulate the full spectrum of human diseases, which are frequently characterized by complex genetics, comorbidities, and chronic progression.
The next wave of in vivo research should focus on developing and utilizing more refined models:
Humanized Mouse Models: Genetically engineering mice to express the human IP receptor in place of the murine version would provide more predictive data on human-relevant potency and signaling.
Models of Comorbidity: Since many patients with vascular diseases also have conditions like diabetes or chronic kidney disease, developing animal models that incorporate these comorbidities is essential. Testing Ciprostene in a "diabetic-pulmonary hypertension" model, for instance, would assess its efficacy in a more clinically realistic scenario.
Genetic Models: Utilizing knockout or transgenic mice with specific mutations known to cause human pulmonary arterial hypertension (e.g., in the BMPR2 gene) would allow for testing Ciprostene's ability to modify a genetically-driven disease process.
In-depth Structural-Activity Relationship Studies for Lead Optimization and Analogue Development
Ciprostene's structure, featuring a bicyclic ether core, offers a robust scaffold for chemical modification. Systematic structural-activity relationship (SAR) studies are needed to explore how targeted chemical changes can fine-tune its pharmacological properties. The goal is to design next-generation analogues with improved characteristics, such as enhanced oral bioavailability, longer duration of action, or a biased signaling profile.
Key research questions for SAR studies include:
How do modifications to the length, saturation, or terminal group of the α- and ω-side chains impact receptor affinity, potency, and metabolic stability?
Can the replacement of the oxygen atom in the furan (B31954) ring with other heteroatoms (e.g., sulfur, nitrogen) or carbon alter the molecule's conformational flexibility and, consequently, its receptor selectivity?
Is it possible to design prodrugs of Ciprostene that improve its pharmacokinetic profile?
| Structural Region of Ciprostene | Proposed Modification | Hypothesized Outcome | Primary Assessment |
|---|---|---|---|
| ω-Side Chain | Introduce aromatic or heteroaromatic rings. | Increase potency and/or alter receptor subtype selectivity. | Receptor binding and functional assays. |
| α-Side Chain (Carboxylate) | Esterification to create a prodrug. | Enhance lipid solubility and potential for oral absorption. | In vitro stability and Caco-2 cell permeability assays. |
| Bicyclic Core | Modify stereochemistry at key chiral centers. | Probe the optimal 3D conformation for IP receptor binding. | Co-crystallography with the IP receptor or computational docking. |
Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Understand Global Biological Impacts
To move beyond a single-receptor, single-pathway understanding of Ciprostene, the application of unbiased, systems-level "omics" technologies is essential. These approaches can reveal global changes in cellular function and identify novel pathways modulated by the compound.
Proteomics: Using mass spectrometry-based proteomics, researchers can compare the entire protein expression profile of target cells (e.g., pulmonary artery smooth muscle cells) before and after treatment with Ciprostene. This could uncover previously unknown downstream targets or compensatory mechanisms, such as changes in the expression of fibrotic, apoptotic, or metabolic proteins.
Metabolomics: This technique analyzes the complete set of small-molecule metabolites in a biological sample. Applying metabolomics could reveal how Ciprostene-induced signaling alters cellular energy metabolism (e.g., shifts between glycolysis and oxidative phosphorylation) or influences other lipid signaling networks, providing a holistic view of its impact on cellular physiology.
The data generated from these omics studies will be invaluable for generating new, testable hypotheses about the comprehensive biological effects of Ciprostene.
Exploration of Combinatorial Preclinical Therapies involving Ciprostene (calcium)
Complex multifactorial diseases like pulmonary arterial hypertension are unlikely to be cured by a single agent. The future of therapy lies in rational combination strategies that target multiple pathogenic pathways simultaneously. Preclinical research must rigorously explore the potential for synergistic or additive effects when Ciprostene is combined with agents from other drug classes.
Future studies should investigate combinations in advanced animal and organotypic models. The primary goal is to determine if combining therapies can achieve superior efficacy (e.g., reversal of established vascular remodeling) compared to monotherapy, potentially at lower individual drug concentrations.
| Drug Class Combination | Example Agent | Scientific Rationale for Synergy | Key Preclinical Endpoint |
|---|---|---|---|
| Endothelin Receptor Antagonists (ERAs) | Bosentan | Simultaneously block the potent vasoconstrictor/proliferative endothelin-1 (B181129) pathway while stimulating the vasodilator/anti-proliferative prostacyclin pathway. | Reduction in pulmonary vascular resistance and vessel wall thickness in animal models. |
| Phosphodiesterase 5 (PDE5) Inhibitors | Sildenafil | Ciprostene increases cAMP levels, while PDE5 inhibitors prevent the breakdown of cGMP. Both second messengers promote vasodilation and may have complementary anti-proliferative effects. | Enhanced vasodilation in isolated pulmonary arteries; improved hemodynamics in vivo. |
| Soluble Guanylate Cyclase (sGC) Stimulators | Riociguat | Directly targets two distinct and critical vasodilation pathways: the nitric oxide (NO) pathway (via sGC) and the prostacyclin pathway (via Ciprostene/IP receptor). | Potentiation of anti-remodeling and hemodynamic effects in chronic hypoxia or monocrotaline (B1676716) models. |
Q & A
Basic Research Questions
Q. What experimental models are suitable for studying Ciprostene's antiplatelet effects?
- Methodology : Use ADP-induced platelet aggregation assays with species-specific platelet-rich plasma (PRP). For human studies, an ID50 of ~60 ng/mL is reported in vitro. Include positive controls (e.g., prostacyclin) and measure aggregation kinetics via turbidimetric methods. Validate ex vivo results using animal models (e.g., primates) with continuous IV infusion at 0.16 µg/kg/min to mimic therapeutic dosing .
Q. How does Ciprostene modulate vascular smooth muscle cell (VSMC) signaling?
- Approach : Investigate MAP kinase (MAPK) activity in VSMCs pretreated with U-46619 (a thromboxane analog). Use Western blotting to quantify phosphorylated MAPK isoforms (e.g., p38, ERK1/2). Dose-response studies (e.g., 1–100 nM Ciprostene) can clarify its inhibitory effects on hypertrophy .
Q. What are the key physicochemical properties of Ciprostene relevant to in vitro studies?
- Critical Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | 2[C22H35O4].Ca | |
| Molecular Weight | 767.1 g/mol | |
| Solubility (PBS, pH 7.2) | >0.29 µg/mL | |
| Stability (powder) | ≥6 months at -20°C |
- Application : Solubilize in DMSO for stock solutions; avoid repeated freeze-thaw cycles to maintain stability.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported potency of Ciprostene vs. PGI2?
- Analysis : Discrepancies (e.g., 30-fold less potent in some studies vs. higher potency in others) may arise from:
- Assay conditions : Species-specific receptor affinity (e.g., primate vs. human cells).
- Metabolite interference : Ciprostene's stability in biological matrices.
- Dosage metrics : Compare ng/mL (in vitro) vs. µg/kg/min (in vivo).
Q. What are the challenges in translating Ciprostene's anti-restenosis effects from animal models to humans?
- Design Considerations :
- Dose optimization : Primate studies show hypotension/tachycardia at 0.16 µg/kg/min ; human trials may require lower doses with telemetric monitoring.
- Endpoint selection : Use intravascular ultrasound (IVUS) to quantify neointimal hyperplasia in coronary restenosis models .
- PK/PD modeling : Account for calcium salt bioavailability vs. free acid forms.
Q. How to address variability in platelet inhibition data across studies?
- Troubleshooting :
- PRP preparation : Centrifugation speed impacts platelet yield and activation.
- ADP concentration : Titrate ADP (1–10 µM) to avoid subthreshold or supramaximal stimulation.
- Inter-lab validation : Share protocols via platforms like protocols.io to improve reproducibility .
Q. What strategies optimize Ciprostene's stability in long-term cell culture studies?
- Protocol :
- Use fresh solvent (e.g., ethanol) for each experiment; avoid DMF due to cytotoxicity.
- Pre-treat cells with antioxidants (e.g., glutathione) to mitigate oxidative degradation.
- Validate stability via LC-MS at 0, 6, and 24-hour timepoints .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
